

# Application Notes and Protocols: Solid Lipid Nanoparticles for Pulmonary Delivery of Budesonide

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## Compound of Interest

Compound Name: *Pneumocort*

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## Introduction

Budesonide, a potent glucocorticoid, is a first-line treatment for asthma and other inflammatory airway diseases. Its efficacy is maximized when delivered directly to the lungs. Solid lipid nanoparticles (SLNs) have emerged as a promising carrier system for pulmonary drug delivery. These nanoparticles, composed of biodegradable and biocompatible lipids, can enhance the therapeutic effect of budesonide by improving its solubility, providing sustained release, and increasing its deposition in the deep lung regions. This document provides detailed application notes and protocols for the formulation, characterization, and evaluation of budesonide-loaded SLNs for pulmonary administration.

## Data Presentation

The following tables summarize quantitative data from various studies on budesonide-loaded SLNs, offering a comparative overview of different formulation strategies and their outcomes.

Table 1: Formulation Parameters and Physicochemical Characteristics of Budesonide-Loaded SLNs

Formulation Method	Lipid(s)	Surfactant(s)	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Entrapment Efficiency (%)	Drug Loading (%)	Reference
Ultrasonication	Softisan 154, Lipoid S100	Poloxamer 188	170 - 200	-	-	~97	-	[1][2]
Melt Emulsification & Homogenization	Compritol 888 ATO	Tween 80, Plurol Oleique	185.2	0.387	-	61	-	[3]
Emulsification-Solvent Diffusion	Glycerol Monostearate (GMS)	Polyvinyl Alcohol (PVA)	218.2 ± 6.6	-	-26.7 ± 1.9	92.5 ± 0.52	5.8 ± 0.3	[4][5][6]
Emulsification-Ultrasonication and Diffusion	Glycerin Monostearate (GMS)	-	147.3	0.228	-	97.77 ± 2.60	-	[7]

Table 2: In Vitro Release and Aerodynamic Performance of Budesonide-Loaded SLNs

Formulation Method	Release Profile Highlights	Fine Particle Fraction (FPF) (%)	Mass Median Aerodynamic Diameter (MMAD) (µm)	Geometric Standard Deviation (GSD)	Reference
Ultrasonication	Sustained release over 24 hours, with ~80% released.	19.16	-	-	<a href="#">[1]</a>
Emulsification-Solvent Diffusion	Sustained release over 24 hours, with >95% released.	49.5 (co-spray dried with lactose)	2.06	2.98	<a href="#">[4]</a> <a href="#">[5]</a>

## Experimental Protocols

Detailed methodologies for the preparation and evaluation of budesonide-loaded SLNs are provided below.

### Protocol 1: Preparation of Budesonide-Loaded SLNs by Ultrasonication

This protocol is based on the method described by Esmaeili et al. (2016).[\[1\]](#)[\[2\]](#)

Materials:

- Budesonide
- Softisan 154 (S154)
- Lipoid S100
- Poloxamer 188

- Sorbitol
- Purified water
- Magnetic stirrer with heating plate
- Probe sonicator

#### Procedure:

- **Lipid Phase Preparation:** In a beaker, combine 3.5 g of S154, 1.5 g of Lipoid S100, and the desired amount of budesonide.
- Heat the mixture to 65-70 °C while stirring with a magnetic stirrer until a clear, yellowish lipid matrix solution is obtained.
- **Aqueous Phase Preparation:** In a separate beaker, dissolve 1 g of Poloxamer 188 and 4.75 g of Sorbitol in 89.25 mL of purified water. Heat this solution to the same temperature as the lipid phase (65-70 °C).
- **Emulsification:** Add the hot aqueous phase to the melted lipid phase under continuous stirring.
- **Homogenization:** Subject the resulting pre-emulsion to high-shear homogenization.
- **Ultrasonication:** Sonicate the emulsion using a probe sonicator. The amplitude and duration of sonication should be optimized to achieve the desired particle size.<sup>[1][2]</sup>
- **Cooling and SLN Formation:** Allow the nanoemulsion to cool down to room temperature while stirring. The lipids will recrystallize and form solid lipid nanoparticles.
- **Storage:** Store the resulting SLN dispersion at 4 °C.

## Protocol 2: Preparation of Budesonide-Loaded SLNs by Emulsification-Solvent Diffusion

This protocol is adapted from the method described by Emami et al.<sup>[4][5]</sup>

#### Materials:

- Budesonide
- Glycerol monostearate (GMS)
- Polyvinyl alcohol (PVA)
- Acetone
- Ethanol
- Purified water
- Magnetic stirrer with heating plate
- Probe sonicator

#### Procedure:

- Organic Phase Preparation: Dissolve a fixed amount of budesonide (e.g., 2 mg) and the desired quantity of GMS in a mixture of acetone and ethanol (e.g., 2 mL).
- Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1.2% w/v) in purified water.
- Heating: Pre-heat both the organic and aqueous phases to 70 °C.
- Emulsification: Add the organic phase dropwise into the aqueous phase under continuous stirring.
- Solvent Evaporation: Continue stirring the mixture for 30 minutes to allow for the evaporation of acetone and ethanol.
- Sonication: Sonicate the suspension using a microtip probe sonicator (e.g., at 50 W for 90 seconds) to reduce the particle size and obtain a homogenous SLN dispersion.[\[4\]](#)[\[5\]](#)
- Cooling: Allow the dispersion to cool to room temperature.

- Storage: Store the final budesonide-loaded SLN suspension at 4 °C.

## Protocol 3: Characterization of Budesonide-Loaded SLNs

### 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

- Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure:
  - Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.
  - Transfer the diluted sample to a disposable cuvette.
  - Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25 °C).
  - For zeta potential measurement, use an appropriate folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

### 2. Entrapment Efficiency (EE) and Drug Loading (DL) Determination:

- Principle: Separation of the unentrapped drug from the SLN dispersion followed by quantification of the drug in either the supernatant or the nanoparticles.
- Procedure:
  - Separation: Centrifuge the SLN dispersion at high speed (e.g., 15,000 rpm for 30 minutes) using a refrigerated centrifuge to pellet the SLNs. An alternative is to use centrifugal filter units.
  - Quantification of Unentrapped Drug: Carefully collect the supernatant and determine the concentration of free budesonide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 248 nm).<sup>[5]</sup>
  - Calculation:

- Entrapment Efficiency (%):
- Drug Loading (%):

## Protocol 4: In Vitro Drug Release Study

This protocol is based on the dialysis bag method.[\[1\]](#)

Materials:

- Budesonide-loaded SLN dispersion
- Dialysis tubing (e.g., molecular weight cut-off of 12,000 Da)
- Phosphate-buffered saline (PBS), pH 7.4
- Shaking water bath or magnetic stirrer
- HPLC system for drug quantification

Procedure:

- Soak the dialysis bag in the release medium (PBS, pH 7.4) for a specified time as per the manufacturer's instructions.
- Pipette a known volume (e.g., 2 mL) of the budesonide-loaded SLN dispersion into the dialysis bag and securely seal both ends.
- Place the sealed dialysis bag into a beaker containing a larger volume of pre-warmed (37 °C) PBS (e.g., 150 mL).
- Keep the beaker in a shaking water bath or on a magnetic stirrer (e.g., at 150 rpm) maintained at 37 °C to ensure sink conditions.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a sample (e.g., 1 mL) of the release medium.[\[1\]](#)
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.

- Analyze the collected samples for budesonide concentration using HPLC.
- Plot the cumulative percentage of drug released versus time.

## Protocol 5: Aerodynamic Performance Assessment using a Cascade Impactor

### Instrumentation:

- Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI)
- Nebulizer or Dry Powder Inhaler (DPI) device
- Vacuum pump

### Procedure:

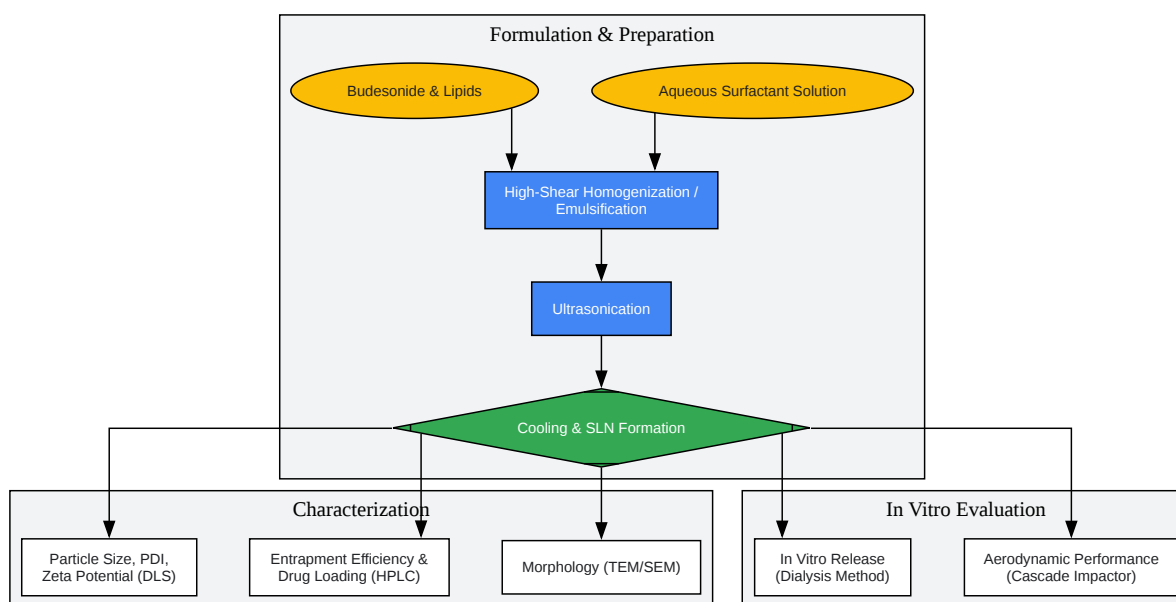
- **Device Preparation:** Assemble the cascade impactor and coat the collection plates with a suitable solvent (e.g., methanol) to prevent particle bounce.
- **Sample Loading:** Load the budesonide-loaded SLN formulation (either as a liquid for nebulization or a dry powder for DPI) into the delivery device.
- **Aerosolization:** Connect the device to the impactor's induction port and actuate it while drawing air through the impactor at a calibrated flow rate (e.g., 60 L/min).
- **Drug Recovery:** After aerosolization, disassemble the impactor and rinse each stage (including the device, induction port, and collection plates) with a known volume of a suitable solvent to recover the deposited drug.
- **Drug Quantification:** Determine the amount of budesonide deposited on each stage using HPLC.
- **Data Analysis:** Calculate the following aerodynamic parameters:
  - **Mass Median Aerodynamic Diameter (MMAD):** The diameter at which 50% of the particles by mass are smaller and 50% are larger.



- Geometric Standard Deviation (GSD): A measure of the spread of the aerodynamic particle size distribution.
- Fine Particle Fraction (FPF): The fraction of the emitted dose with an aerodynamic diameter typically less than 5  $\mu\text{m}$ , which is considered respirable.

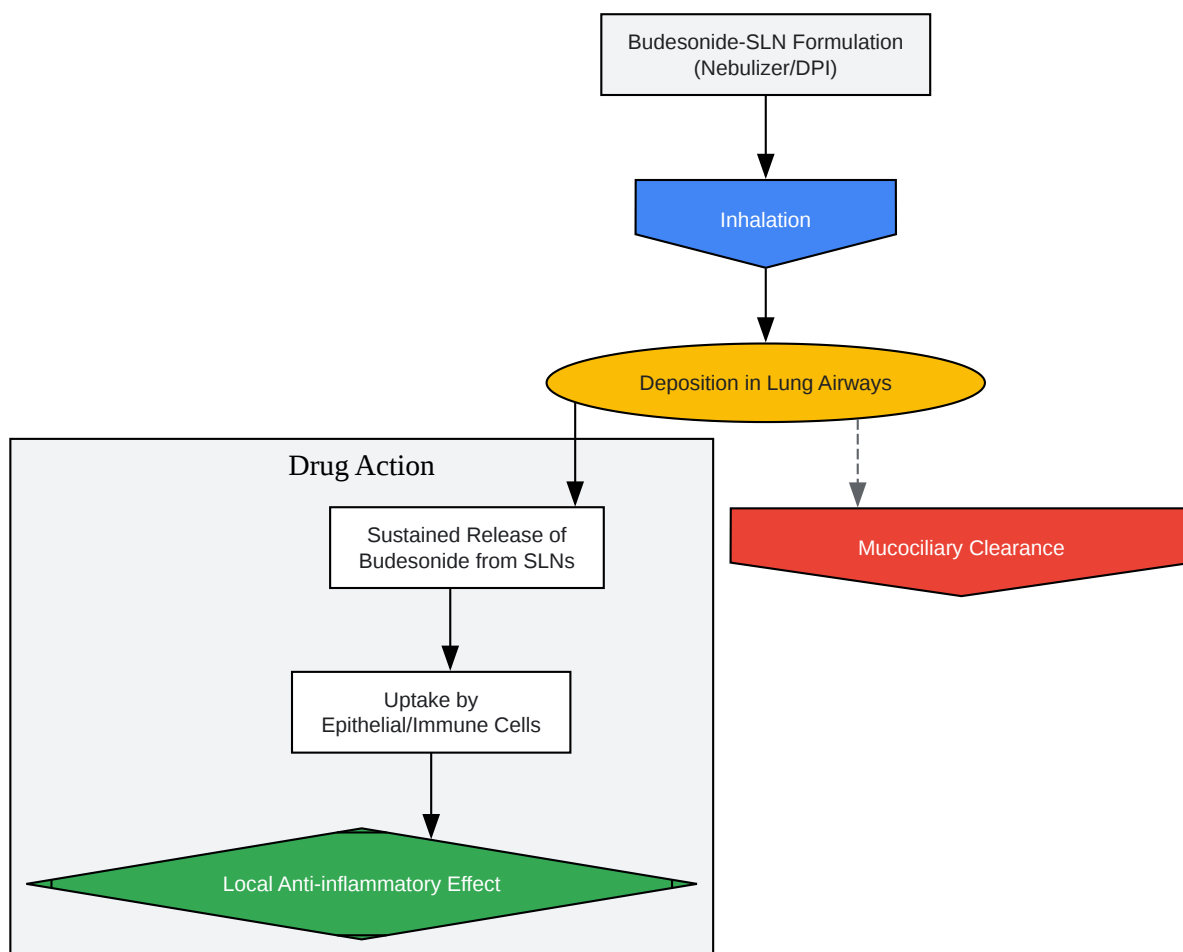
## Visualizations

The following diagrams illustrate key workflows in the development of budesonide-loaded SLNs for pulmonary delivery.



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Caption: Workflow for the preparation and characterization of Budesonide-SLNs.



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Caption: Pulmonary delivery and mechanism of action of Budesonide-SLNs.

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